molecular formula C26H30N4O4S B11333139 N-{3'-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

N-{3'-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

Cat. No.: B11333139
M. Wt: 494.6 g/mol
InChI Key: PWEHSDJGRUGXFU-UHFFFAOYSA-N
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Description

N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is a complex organic compound that features a spiro-indole core fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the formation of the spiro-thiadiazole ring system. Key reagents used in these steps include m-anisidine, NaNO2, and ethyl α-ethylacetoacetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole and thiadiazole moieties are known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved would depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is unique due to its spiro-indole-thiadiazole structure, which combines the properties of both indole and thiadiazole moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H30N4O4S

Molecular Weight

494.6 g/mol

IUPAC Name

N-[4-acetyl-1'-[2-(4-tert-butylphenoxy)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C26H30N4O4S/c1-16-7-12-22-21(15-16)26(30(18(3)32)28-24(35-26)27-17(2)31)23(33)29(22)13-14-34-20-10-8-19(9-11-20)25(4,5)6/h7-12,15H,13-14H2,1-6H3,(H,27,28,31)

InChI Key

PWEHSDJGRUGXFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCOC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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